(2R)-4-ethoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
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Overview
Description
(2R)-4-ethoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid is a complex organic compound with a unique structure that includes an ethoxy group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a butanoic acid backbone. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-ethoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid typically involves multiple steps:
Protection of the amino group: The amino group is protected using the Fmoc group, which is introduced through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the butanoic acid backbone: The ethoxy group is introduced through an esterification reaction, where ethanol reacts with a suitable butanoic acid derivative.
Final deprotection: The Fmoc group is removed under basic conditions, typically using piperidine, to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of fluorenylmethoxycarbonyl chloride and butanoic acid derivatives are prepared.
Automated synthesis: Automated peptide synthesizers are used to streamline the protection and deprotection steps, ensuring high yield and purity.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-ethoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to convert functional groups into more reactive forms.
Substitution: The ethoxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2R)-4-ethoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of protein structure and function, as it can protect amino groups during peptide synthesis.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-4-ethoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid involves its ability to protect amino groups during chemical reactions. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection. This property is crucial in peptide synthesis, where selective protection and deprotection of amino groups are necessary to achieve the desired sequence.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid: Similar structure but lacks the ethoxy group.
(2R)-4-methoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid: Similar structure but has a methoxy group instead of an ethoxy group.
(2R)-4-ethoxy-2-{[(tert-butoxycarbonyl)amino}butanoic acid: Similar structure but uses a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
Uniqueness
The uniqueness of (2R)-4-ethoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid lies in its combination of the Fmoc protecting group and the ethoxy group. This combination provides specific reactivity and stability characteristics that are valuable in peptide synthesis and other applications.
Properties
Molecular Formula |
C21H23NO5 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(2R)-4-ethoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C21H23NO5/c1-2-26-12-11-19(20(23)24)22-21(25)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3,(H,22,25)(H,23,24)/t19-/m1/s1 |
InChI Key |
UIRSFOWYRSFCMQ-LJQANCHMSA-N |
Isomeric SMILES |
CCOCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CCOCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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